6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine. This compound is characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring, making it a significant molecule in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or imine derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the amine group to an alkyl group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Oxidation: Nitro or imine derivatives.
Reduction: Debrominated or alkylated products.
Scientific Research Applications
6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks bromine atoms, making it less reactive in certain chemical reactions.
6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group, leading to different reactivity and applications.
5,6,7,8-Tetrahydronaphthalen-1-amine: Bromine atoms are absent, resulting in different chemical properties.
Uniqueness: 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H11Br2N |
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Molecular Weight |
305.01 g/mol |
IUPAC Name |
6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2 |
InChI Key |
CKXJKUHRTILSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Br)Br)N |
Origin of Product |
United States |
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